molecular formula C10H12BrN3O6 B214910 (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Cat. No. B214910
M. Wt: 350.12 g/mol
InChI Key: LJZUOANBIHOMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid, also known as BDAA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BDAA is a derivative of bicyclic nitramine and has been shown to possess unique properties that make it an attractive molecule for use in various applications.

Mechanism of Action

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid acts as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors. Specifically, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid binds to the α4β2 subtype of nAChRs, which are highly expressed in the brain. This binding results in an increase in the amount of acetylcholine released by neurons, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to have a number of biochemical and physiological effects. In animal studies, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to improve cognitive function and memory. Additionally, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to have potential therapeutic effects in treating nicotine addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid in lab experiments is its selectivity for the α4β2 subtype of nAChRs. This selectivity allows researchers to specifically target these receptors and study their function in various neurological processes. However, one limitation of using (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is that it may not be suitable for use in all experimental models due to its specific binding properties.

Future Directions

There are a number of potential future directions for research involving (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid. One area of interest is the development of new compounds based on the structure of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid that may have improved selectivity or activity. Additionally, further studies are needed to fully understand the effects of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid on various neurological processes and to explore its potential therapeutic applications in treating neurological disorders.

Synthesis Methods

The synthesis of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-1,5-dinitro-1,5-diazacyclooctane, which is then reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with ethyl bromoacetate to give the final product, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid.

Scientific Research Applications

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been extensively studied for its potential use in scientific research. One of the primary applications of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is in the field of neuroscience. (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to selectively bind to a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various neurological processes such as learning, memory, and addiction.

properties

Product Name

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Molecular Formula

C10H12BrN3O6

Molecular Weight

350.12 g/mol

IUPAC Name

2-(6-bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

InChI

InChI=1S/C10H12BrN3O6/c11-7-1-2-9(13(17)18)4-10(7,14(19)20)6-12(5-9)3-8(15)16/h1H,2-6H2,(H,15,16)

InChI Key

LJZUOANBIHOMFH-UHFFFAOYSA-N

SMILES

C1C=C(C2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1C=C(C2(CC1(C[NH+](C2)CC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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